Ethyl 5-iodo-2-(piperidin-1-yl)benzoate
Description
Ethyl 5-iodo-2-(piperidin-1-yl)benzoate (C₁₄H₁₆INO₂) is a substituted benzoate ester featuring an iodine atom at the 5-position and a piperidin-1-yl group at the 2-position of the aromatic ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, with applications in medicinal chemistry and materials science .
Properties
CAS No. |
1131622-44-0 |
|---|---|
Molecular Formula |
C14H18INO2 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
ethyl 5-iodo-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H18INO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
FKUPFOLQTKJCGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzoate Derivatives
Ethyl 5-iodo-2-(piperidin-1-yl)benzoate belongs to a family of halogenated benzoates with diverse substituents. Key structural analogs include:
| Compound Name | Substituent at 2-Position | Halogen at 5-Position | Key Differences |
|---|---|---|---|
| Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate | 4-methylpiperazin-1-yl | Iodo | Increased polarity due to tertiary amine |
| Ethyl 5-iodo-2-(trifluoromethoxy)benzoate | Trifluoromethoxy | Iodo | Electron-withdrawing group alters reactivity |
| Ethyl 5-iodo-2-methoxybenzoate | Methoxy | Iodo | Reduced steric hindrance, lower basicity |
| Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | Piperidin-1-yl | Bromo | Smaller halogen; lower molecular weight |
Key Observations :
- Piperidinyl vs.
- Iodo vs. Bromo : The iodine atom increases molecular weight (127 vs. 80 g/mol for bromine) and polarizability, which may influence intermolecular interactions in crystal lattices or binding pockets .
Ester Group Comparison: Ethyl vs. Methyl
Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance and lipophilicity. For example:
- Metabolic Stability : In rat liver microsomes, ethyl benzoate (half-life >60 min) showed delayed hydrolysis by carboxylesterases (CES) compared to methyl benzoate (half-life ~30 min) .
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher polymerization efficiency in resin cements than methyl analogs, attributed to its balanced solubility and reactivity .
Solubility and Lipophilicity
- LogP : Estimated logP for this compound is ~3.5 (iodine and ethyl ester increase hydrophobicity vs. unsubstituted benzoates with logP ~2.0) .
- Acid-Base Behavior : The piperidine group (pKa ~11) remains protonated at physiological pH, enhancing water solubility in acidic environments .
Metabolic and Toxicological Profiles
- Hydrolysis : The ethyl ester is expected to undergo CES-mediated hydrolysis, producing 5-iodo-2-(piperidin-1-yl)benzoic acid. Co-administration with CES inhibitors (e.g., bis(p-nitrophenyl)phosphate) could prolong its half-life .
- Toxicity : Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but iodine substitution may introduce hepatotoxicity risks due to bioaccumulation .
Research and Application Gaps
- Biological Activity: No direct studies on this compound’s bioactivity are reported.
- Material Science : Its iodine content could enable applications in radiolabeling or X-ray contrast agents, though stability under radiation requires evaluation .
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